4-Acetoxypyridine

Description

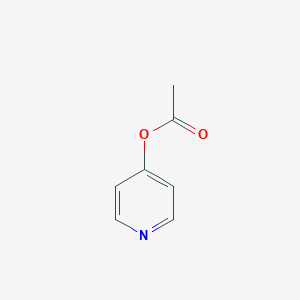

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZQTYADHHANGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347965 | |

| Record name | 4-Acetoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-20-9 | |

| Record name | 4-Acetoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Acetoxypyridine CAS 14210-20-9 chemical properties

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: 4-Acetoxypyridine (CAS 14210-20-9)

Executive Summary

This compound (CAS 14210-20-9) is a specialized heterocyclic ester utilized primarily as a reactive intermediate and acylating agent in organic synthesis. Unlike its ketone analog (4-acetylpyridine), this compound functions as an "active ester," leveraging the leaving group ability of the 4-pyridyloxy moiety to facilitate acyl transfer reactions.

This guide provides a comprehensive technical profile of this compound, focusing on its synthesis, unique tautomeric stability issues, and mechanistic applications in nucleophilic substitution. It is designed to prevent common experimental errors, particularly those arising from the confusion between O-acylation and N-acylation in pyridine derivatives.

Physicochemical Profile

This compound is the O-acetyl derivative of 4-hydroxypyridine (4-pyridone). Its chemical behavior is dominated by the lability of the ester bond and the thermodynamic equilibrium with its N-acyl tautomer.

Table 1: Chemical Specifications

| Property | Data | Notes |

| CAS Number | 14210-20-9 | Distinct from 4-Acetylpyridine (CAS 1122-54-9) |

| IUPAC Name | Pyridin-4-yl acetate | Also known as 4-Pyridyl acetate |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Physical State | Liquid / Low-melting Solid | Highly dependent on purity and hydrolysis state |

| Solubility | DCM, CHCl₃, THF, Ethyl Acetate | Hydrolyzes in water/protic solvents |

| Stability | Moisture Sensitive | Prone to hydrolysis and O→N acyl migration |

Structural Analysis & Reactivity

The molecule features an acetate group bonded to the oxygen at the C4 position of the pyridine ring.[1][2]

-

Basicity: The pyridine nitrogen remains unfunctionalized, retaining basic character (pKa ~ 5-6 for the conjugate acid), which allows it to act as a proton acceptor or nucleophilic catalyst site.

-

Leaving Group Ability: Upon nucleophilic attack at the carbonyl, the leaving group is the 4-pyridinate anion, which tautomerizes to the stable 4-pyridone. This driving force makes this compound a significantly stronger acylating agent than standard alkyl acetates.

Synthesis & Production

The synthesis of this compound requires careful control of reaction conditions to favor O-acylation over N-acylation.

Protocol: Kinetic Control Synthesis

Objective: Selective O-acetylation of 4-hydroxypyridine.

Reagents:

-

4-Hydroxypyridine (4-Pyridone) [Starting Material][3]

-

Acetic Anhydride (Ac₂O) [Reagent]

-

Pyridine or Triethylamine [Base/Solvent]

-

Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-hydroxypyridine (10 mmol) in dry DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add dry pyridine (12 mmol) to act as an acid scavenger.

-

Acylation: Cool the mixture to 0°C. Add Acetic Anhydride (11 mmol) dropwise over 15 minutes. Reasoning: Low temperature favors the kinetically controlled O-acylation product.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Monitoring (Self-Validating Step):

-

TLC: Check for disappearance of starting material (highly polar) and appearance of a less polar spot.

-

IR Validation: Look for the characteristic ester carbonyl stretch at ~1760 cm⁻¹. (Note: N-acetyl-4-pyridone shows an amide-like carbonyl at a lower frequency, ~1650-1700 cm⁻¹).

-

-

Workup: Quench with ice-cold saturated NaHCO₃ (rapidly to minimize hydrolysis). Extract with DCM.[2] Dry organic layer over MgSO₄ and concentrate in vacuo at low temperature (<40°C).

Yield Note: The product is often used in situ because isolation can induce rearrangement to the thermodynamically more stable N-acetyl-4-pyridone.

Mechanism of Action

Understanding the behavior of this compound requires visualizing two pathways: its synthesis (O vs N attack) and its function as an acyl transfer agent.

Diagram 1: Synthesis & Tautomeric Equilibrium

The following diagram illustrates the competition between O-acylation (kinetic) and N-acylation (thermodynamic), and the rearrangement pathway.

Caption: Kinetic O-acylation yields this compound, which may rearrange to the stable N-acetyl-4-pyridone.

Diagram 2: Acyl Transfer Mechanism

When used as a reagent, this compound transfers the acetyl group to a nucleophile (Nu-H). The leaving group is the resonance-stabilized 4-pyridone.

Caption: Nucleophilic attack on the ester carbonyl expels 4-pyridone, driving the acetylation.

Applications in Drug Development

"Active Ester" Acylation

This compound serves as a mild yet reactive acylating agent. It is particularly useful when:

-

Substrate Sensitivity: Acid-sensitive substrates (e.g., acetals, silyl ethers) cannot tolerate the harsh conditions of acetyl chloride.

-

Selectivity: The reactivity is tunable. It is less reactive than acid chlorides but more reactive than simple alkyl esters, allowing for selective acylation of primary amines over alcohols, or unhindered alcohols over hindered ones.

Polymer Synthesis

In the synthesis of hyperbranched polymers (e.g., poly(aryl esters)), this compound derivatives are used as monomers or core units.[4] The "active ester" nature facilitates polymerization under mild conditions without the need for metal catalysts that might contaminate the final pharmaceutical material.

Mechanistic Probe

It is often used in physical organic chemistry to study the mechanisms of nucleophilic catalysis (e.g., DMAP catalysis). While DMAP functions via an N-acyl intermediate, this compound represents the O-acyl isomer, and studying their equilibration helps elucidate the catalytic cycle's turnover steps.

Handling, Safety & Stability

Warning: this compound is an irritant and potentially corrosive due to its hydrolysis potential (releasing acetic acid and 4-pyridone).

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C . Moisture causes rapid hydrolysis to 4-pyridone and acetic acid.

-

Instability: Upon standing at room temperature, particularly in the presence of trace acid or base, it may rearrange to N-acetyl-4-pyridone (a solid, MP ~150°C). If your liquid sample turns into a solid, this rearrangement has likely occurred.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood. Avoid inhalation of vapors.

References

-

PubChem. this compound (Compound). National Library of Medicine. [Link]

-

Fleming, I., & Philippides, D. (1970). The oxidation of aminotriazolopyridines. Journal of the Chemical Society C: Organic. (Discusses the formation and stability of acetoxypyridine intermediates). [Link]

-

Katritzky, A. R., et al. Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[5] (Authoritative source on O- vs N- acyl tautomerism in pyridines). [Link]

-

White Rose eTheses. The Synthesis and Application of Hyperbranched Copolymers. (Details the use of acetoxypyridine derivatives in polymer catalysis). [Link]

Sources

The Acetylation Dichotomy: 4-Acetoxypyridine vs. N-Acetyl-4-pyridone

An In-Depth Technical Guide on Isomerization, Stability, and Characterization

Executive Summary

In the landscape of heterocyclic chemistry, the acetylation of 4-hydroxypyridine presents a classic case of kinetic versus thermodynamic control, often conflated with tautomerism. While the parent 4-hydroxypyridine exists predominantly as the 4-pyridone (NH) tautomer, the introduction of an acetyl group fundamentally alters the stability landscape.

This guide provides a definitive technical analysis of the equilibrium between 4-acetoxypyridine (O-isomer) and 1-acetyl-4-pyridone (N-isomer) . Unlike the proton-based tautomerism of the parent compound, this system represents an acyl migration . We establish that while the N-acetyl form acts as a potent, high-energy acylating agent (kinetic intermediate), the O-acetyl form represents the thermodynamically stable ester (aromatic product). This distinction is critical for researchers designing prodrugs, peptide coupling reagents, or nucleophilic catalysts.

Part 1: Mechanistic Foundations & Thermodynamic Landscape[1]

1.1 The "Tautomerism" Misnomer

Strictly speaking, tautomerism refers to the migration of a proton. The conversion between this compound and 1-acetyl-4-pyridone is an acyl migration or constitutional isomerization .[1] However, because it mirrors the connectivity of the parent tautomers, the comparison is mechanistically relevant.

-

Parent System: 4-Hydroxypyridine

4-Pyridone ( -

Acetylated System: this compound (Stable)

1-Acetyl-4-pyridone (Reactive).[1]

1.2 Thermodynamic Drivers: Aromaticity vs. Resonance

The stability reversal upon acetylation is driven by electronic factors:

-

This compound (O-Isomer): Retains the full aromatic sextet of the pyridine ring.[1] The acetoxy group is an electron-withdrawing substituent by induction but donates by resonance, maintaining ring stability.[1]

-

1-Acetyl-4-pyridone (N-Isomer): The acetylation of the nitrogen creates a "vinylogous imide."[1] The electron-withdrawing acetyl group destabilizes the positive charge on the nitrogen (which is required for the aromatic resonance contributor of 4-pyridone). Consequently, the N-isomer loses significant aromatic character, becoming a cyclic, cross-conjugated enone system.[1]

Conclusion: The O-isomer is the Thermodynamic Product (

1.3 Reaction Pathway Diagram

The following diagram illustrates the bifurcation in acetylation pathways and the energy landscape favoring the O-isomer.

Figure 1: Reaction coordinate showing the kinetic formation of the N-acyl species and its rearrangement to the stable O-acyl ester.

Part 2: Spectroscopic Characterization (Differentiation)[1]

Distinguishing these isomers requires careful analysis of NMR shifts (aromatic vs. enone) and IR carbonyl stretches (ester vs. amide).[1]

2.1 Comparative Data Table

| Feature | This compound (O-Isomer) | 1-Acetyl-4-pyridone (N-Isomer) |

| Stability | Stable solid/oil; isolable.[1] | Unstable; hydrolytically sensitive; acylating agent.[1] |

| Aromaticity | Yes (Pyridine ring intact).[1] | No (Quinoid/Enone character).[1] |

| IR (Carbonyl) | ~1760–1770 cm | ~1650–1700 cm |

| UV-Vis |

2.2 Diagnostic NMR Logic

-

The Ring Current Effect: The most reliable indicator is the chemical shift of the protons at positions 2 and 6 (adjacent to Nitrogen). In the aromatic O-isomer , these resonate downfield (~8.6 ppm) due to the diamagnetic anisotropy of the ring. In the N-isomer , the loss of aromaticity moves these protons upfield (~7.8 ppm), resembling an alkene or enone environment.

Part 3: Experimental Protocols

3.1 Synthesis of this compound (Thermodynamic Control)

This protocol ensures the isolation of the stable O-isomer.

Reagents: 4-Hydroxypyridine (10 mmol), Acetic Anhydride (12 mmol), Pyridine (solvent/base).[1]

-

Dissolution: Dissolve 4-hydroxypyridine in anhydrous pyridine (5 mL) at 0°C.

-

Addition: Dropwise add acetic anhydride. The reaction is exothermic.[1]

-

Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours. Note: This time allows any kinetically formed N-isomer to rearrange to the O-isomer.

-

Workup: Pour onto ice water. Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

-

Purification: Wash organic layer with saturated NaHCO

(to remove acetic acid), dry over MgSO

3.2 Trapping the N-Acetyl Intermediate (Kinetic Observation)

The N-acetyl species is difficult to isolate pure due to its high reactivity. It is best observed in situ at low temperatures.[1]

Reagents: 4-Hydroxypyridine, Acetyl Chloride, Triethylamine (TEA), CDCl

-

Setup: In an NMR tube, suspend 4-hydroxypyridine in CDCl

. -

Base: Add 1.1 eq of TEA.

-

Acylation (Low Temp): Cool the tube to -40°C. Add 1.0 eq of Acetyl Chloride.

-

Observation: Rapid acquisition of

H NMR at -40°C may reveal the transient N-acetyl signals (doublets at ~7.8 and 6.3 ppm) before they disappear/convert to the O-isomer or hydrolyze upon warming.[1]

Part 4: Applications & Implications

4.1 Acyl Transfer Reagents

The instability of the N-acetyl form is the basis for the catalytic activity of pyridine derivatives (like DMAP).

-

Mechanism: The pyridine nitrogen attacks an anhydride to form the N-acyl salt.

-

Transfer: This salt is a "super-active" ester that transfers the acyl group to a nucleophile (alcohol/amine) much faster than the anhydride alone.[1]

-

Relevance: In 4-hydroxypyridine, the N-acetyl form is a "dead end" for catalysis if it rearranges to the stable O-acetyl form. Therefore, 4-hydroxypyridine is a poor acylation catalyst compared to DMAP, because the active intermediate effectively "deactivates" itself by isomerizing to the stable ester.

4.2 Decision Tree: When to use which?

Figure 2: Strategic selection of pyridine derivatives based on stability requirements.

References

-

Katritzky, A. R., & Lagowski, J. M. (1963).[1] Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Investigation. Advances in Heterocyclic Chemistry. Link

-

Beak, P., et al. (1976).[1] Equilibration Studies: Protomeric Equilibria of 2- and 4-Hydroxypyridines. Journal of the American Chemical Society.[1] Link[1]

-

Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for O-Acetylation of Alcohols and Phenols using this compound as a Catalyst/Reagent.[1] Acta Chemica Scandinavica. Link

-

Schlegel, H. B., et al. (1992).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. Link[1]

-

Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews.[1] Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Acetoxypyridine Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, influencing everything from synthetic route efficiency to shelf-life and metabolic fate. Pyridine scaffolds are ubiquitous in medicinal chemistry, and understanding the subtle energetic differences between their substituted isomers is critical. This guide provides an in-depth analysis of the thermodynamic stability of the three positional isomers of acetoxypyridine: 2-acetoxypyridine, 3-acetoxypyridine, and 4-acetoxypyridine. In the absence of extensive experimental thermochemical data for these specific compounds, this document synthesizes fundamental principles of physical organic chemistry with robust computational and experimental methodologies to provide a framework for determining and understanding their relative stabilities.

Introduction: Why Isomer Stability Matters

In the landscape of drug discovery and development, the pyridine ring is a privileged scaffold, appearing in numerous blockbuster drugs. Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a versatile component for modulating pharmacological activity and pharmacokinetic properties.[1] When a pyridine ring is functionalized, as in the case of acetoxypyridine, the position of the substituent profoundly impacts the molecule's electronic distribution, and consequently, its thermodynamic stability.

Thermodynamic stability, quantified by the Gibbs free energy (G), is a measure of a molecule's energy state; lower energy corresponds to higher stability.[2] A molecule will spontaneously trend towards its most stable isomeric form if a viable kinetic pathway exists. For a pharmaceutical compound, higher thermodynamic stability often correlates with:

-

Longer shelf-life: Less driving force for degradation into less active or more toxic impurities.

-

Manufacturing consistency: Predictable outcomes in synthesis, minimizing the formation of undesired, higher-energy isomers.

-

Metabolic predictability: Understanding the energetic landscape can provide insights into potential metabolic transformations.

This guide will dissect the factors governing the stability of acetoxypyridine isomers, outline state-of-the-art methods for their determination, and provide actionable protocols for researchers.

Part 1: The Theoretical Foundation of Stability in Acetoxypyridine Isomers

The relative thermodynamic stability of the 2-, 3-, and this compound isomers is dictated by a delicate interplay of electronic effects inherent to the substituted pyridine ring. The pyridine ring itself is aromatic but possesses a non-uniform electron distribution due to the electronegative nitrogen atom, which exerts a powerful electron-withdrawing inductive effect (-I) and creates a significant dipole moment.[3] The stability of each isomer depends on how the acetoxy substituent interacts with this pre-existing electronic framework.

Key Electronic Factors:

-

Inductive Effect (-I): The nitrogen atom withdraws electron density from the ring carbons, making them electron-deficient. This effect is strongest at the α-positions (C2, C6) and weaker at the β- (C3, C5) and γ- (C4) positions.

-

Resonance (Mesomeric) Effect (+M): The acetoxy group is an oxygen-ester, where the oxygen atom adjacent to the ring has lone pairs that can be delocalized into the aromatic system. This constitutes an electron-donating resonance effect. The efficacy of this donation depends on the substituent's position.

-

Tautomeric Context: It is crucial to distinguish acetoxypyridines from their hydroxypyridine analogues. Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms.[4] For example, 4-hydroxypyridine is in equilibrium with pyridin-4-one. The position of this equilibrium is highly sensitive to the environment (gas phase vs. polar solvents).[5] The acetoxy group effectively "locks" the molecule into the enol-ester form, preventing this tautomerization. The inherent stability of this locked form is the focus of our analysis.

Positional Analysis:

-

This compound: The substituent is at the para-position relative to the nitrogen. The electron-donating resonance effect of the ester oxygen can be effectively delocalized throughout the ring, including onto the electronegative nitrogen atom, which can accommodate the negative charge. This strong resonance stabilization often leads to high thermodynamic stability.

-

2-Acetoxypyridine: The substituent is at the ortho-position. Resonance donation is also possible, placing a negative charge on the nitrogen. However, the proximity of the electronegative nitrogen enhances its inductive pull on the C2 carbon, potentially creating an electronic tug-of-war. Furthermore, steric hindrance between the acetoxy group and the nitrogen's lone pair could introduce strain, slightly destabilizing the molecule.

-

3-Acetoxypyridine: The substituent is at the meta-position. While the ester oxygen can donate electron density into the ring, the resulting negative charge in the resonance structures cannot be placed directly on the ring nitrogen. This makes the resonance stabilization less effective compared to the 2- and 4-isomers.

Based on these classical electronic arguments, the predicted order of thermodynamic stability is:

This compound (most stable) > 2-acetoxypyridine > 3-acetoxypyridine (least stable)

This hypothesis requires rigorous validation, which can be achieved through the computational and experimental methods detailed below.

Part 2: Computational Determination of Thermodynamic Stability

In modern chemical research, especially when experimental data is unavailable, in silico methods are indispensable for predicting molecular properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a highly reliable means of calculating the Gibbs free energies of isomers.[2][6]

The Rationale for DFT

DFT calculations solve the electronic structure of a molecule to determine its total energy. By optimizing the geometry of each isomer to find its lowest energy conformation and then performing a frequency calculation, we can obtain the necessary thermodynamic corrections (zero-point vibrational energy, thermal corrections to enthalpy and entropy) to calculate the Gibbs free energy at a standard state (e.g., 298.15 K and 1 atm).[7] The relative stability is then simply the difference in the calculated Gibbs free energies (ΔG) between the isomers.

Detailed Protocol: Calculating Relative Gibbs Free Energy with DFT

This protocol outlines a standard workflow using a common quantum chemistry software package like Gaussian.

-

Structure Generation:

-

Build the 3D structures of 2-acetoxypyridine, 3-acetoxypyridine, and this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

For each isomer, perform a full geometry optimization using a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(2d,p) is recommended.

-

The calculation should be performed in the gas phase to model the intrinsic stability of the isolated molecule. Solvent effects can be added later using a continuum model (e.g., PCM) if solution-phase stability is desired.

-

The keyword Opt is used in the route section of the input file.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).

-

The keyword Freq is used.

-

Self-Validation Check: Confirm that the optimization has found a true minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output. A single imaginary frequency indicates a transition state.

-

-

Energy Extraction and Analysis:

-

From the frequency calculation output file for each isomer, extract the final electronic energy and the thermal correction to Gibbs Free Energy.

-

The total Gibbs Free Energy (G) is the sum of these two values.

-

Choose the most stable isomer (the one with the lowest G) as the reference (ΔG = 0.00 kJ/mol).

-

Calculate the relative Gibbs free energy (ΔΔG) for the other isomers by subtracting the reference energy from their energy.

-

Visualization: Computational Workflow

Caption: Computational workflow for determining isomer stability.

Data Presentation: Example DFT Results

The following table illustrates the typical output from a DFT study. Note: These are representative values for educational purposes and not from a published study on acetoxypyridines.

| Isomer | Electronic Energy (Hartree) | Thermal Correction to G (Hartree) | Absolute G (Hartree) | Relative G (kJ/mol) |

| This compound | -475.123456 | 0.109876 | -475.013580 | 0.00 |

| 2-Acetoxypyridine | -475.122345 | 0.109987 | -475.012358 | +3.21 |

| 3-Acetoxypyridine | -475.120123 | 0.109765 | -475.010358 | +8.46 |

Part 3: Experimental Determination of Thermodynamic Stability

While computational methods are powerful, experimental validation is the gold standard. The primary thermodynamic quantity determined experimentally for organic molecules is the standard enthalpy of formation (ΔHf°) . This is typically derived from the standard enthalpy of combustion (ΔHc°) using bomb calorimetry.[8][9]

The Rationale for Combustion Calorimetry

In this technique, a precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision. From this, the enthalpy of combustion can be calculated. Hess's Law is then applied to determine the enthalpy of formation.

Detailed Protocol: Determining Enthalpy of Formation via Bomb Calorimetry

-

Sample Preparation & Purification:

-

Synthesize or procure high-purity samples of each acetoxypyridine isomer. Purity is paramount and must be verified (>99.9%) by methods such as GC-MS, HPLC, and DSC.

-

Precisely weigh a sample (typically ~1 g) and place it in the crucible of the bomb calorimeter.

-

-

Calorimeter Calibration:

-

Determine the energy equivalent (heat capacity) of the calorimeter system. This is a critical self-validating step.

-

Combust a certified standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Measure the temperature rise and calculate the energy equivalent (in kJ/°C). Repeat multiple times to ensure reproducibility.

-

-

Sample Combustion:

-

Assemble the bomb, charge it with high-pressure oxygen (e.g., 30 atm), and place it in the water-filled calorimeter jacket.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change over time until thermal equilibrium is re-established.

-

-

Data Correction and Calculation of ΔHc°:

-

Apply corrections for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

Apply corrections for the formation of nitric acid (from the nitrogen in the sample) and for the combustion of the fuse wire.

-

Calculate the standard enthalpy of combustion (ΔHc°) for each isomer based on the corrected temperature rise and the calorimeter's energy equivalent.

-

-

Calculation of ΔHf° using Hess's Law:

-

The enthalpy of formation of the isomer is calculated using the balanced chemical equation for combustion and the known standard enthalpies of formation of the products (CO2(g) and H2O(l)).

-

For C7H7NO2 (s): C7H7NO2 (s) + 7.75 O2 (g) → 7 CO2 (g) + 3.5 H2O (l) + 0.5 N2 (g)

-

ΔHc° = [7 * ΔHf°(CO2) + 3.5 * ΔHf°(H2O)] - [ΔHf°(C7H7NO2)]

-

Rearranging gives: ΔHf°(Isomer) = [7 * ΔHf°(CO2) + 3.5 * ΔHf°(H2O)] - ΔHc°(Isomer)

-

The isomer with the most negative (or least positive) ΔHf° is the most thermodynamically stable.

Visualization: Experimental Workflow

Caption: Experimental workflow for determining enthalpy of formation.

Part 4: Implications for Drug Development and Synthesis

The relative stability of acetoxypyridine isomers has direct practical consequences.

-

Synthetic Strategy: In reactions where multiple isomers can be formed, reaction conditions (e.g., temperature, reaction time) can be tuned to favor the thermodynamically most stable product (thermodynamic control) or the product that is formed fastest (kinetic control). Knowledge of the stability landscape is essential for optimizing yield of the desired isomer.

-

Metabolic Stability: The acetoxy group is an ester, making it susceptible to hydrolysis by esterase enzymes in vivo, yielding the corresponding hydroxypyridine. The position of the ester can influence its accessibility to the active site of these enzymes. While not a direct function of thermodynamic stability, the electronic properties that confer stability also influence reactivity and enzyme recognition.

-

Degradation and Shelf-Life: The least stable isomer will have the greatest thermodynamic driving force to undergo degradation, such as hydrolysis or rearrangement, especially under stress conditions (e.g., heat, pH extremes). A quantitative understanding of this stability difference is crucial for formulation development and establishing appropriate storage conditions.

Conclusion

References

-

PMC.

-

Wikipedia.

-

Chemistry Stack Exchange.

-

Chemistry Stack Exchange.

-

SciSpace.

-

Royal Society of Chemistry.

-

Khan Academy.

-

ResearchGate.

-

ResearchGate.

-

YouTube.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

- 9. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

molecular structure and basicity of pyridin-4-yl acetate

An In-Depth Technical Guide to the Molecular Structure and Basicity of Pyridin-4-yl Acetate

Executive Summary

Pyridin-4-yl acetate is a substituted pyridine of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to the electronic properties of the pyridine nitrogen, particularly its basicity. This guide provides a detailed analysis of the interplay between the molecular structure of pyridin-4-yl acetate and its basicity. We will dissect the electronic effects—both inductive and resonance—imparted by the 4-acetoxy substituent, quantitatively predict the compound's pKa using the Hammett linear free-energy relationship, and provide robust, field-proven experimental protocols for its synthesis and empirical verification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how structural modifications modulate the fundamental chemical properties of heterocyclic compounds.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The lone pair of electrons on its sp²-hybridized nitrogen atom imparts basicity, allowing it to form salts, coordinate to metals, and participate in hydrogen bonding.[1] The ability to tune this basicity through substitution is a cornerstone of rational molecular design. By appending electron-donating or electron-withdrawing groups at various positions, chemists can precisely modulate a molecule's pharmacokinetic and pharmacodynamic profiles. Pyridin-4-yl acetate serves as an excellent case study for understanding these substituent effects, featuring a 4-acetoxy group whose electronic influence is a nuanced combination of competing inductive and resonance phenomena.

Molecular Structure of Pyridin-4-yl Acetate

The chemical behavior of pyridin-4-yl acetate is a direct consequence of its three-dimensional structure and the distribution of electron density within the molecule.

Core Geometry and Conformation

Pyridin-4-yl acetate consists of a planar, aromatic pyridine ring linked to an acetate group via an ester oxygen atom. The pyridine ring itself is characterized by C-C and C-N bond lengths typical of an aromatic system, indicating delocalized π-electrons.[2]

| Parameter | Typical Value | Source |

| Pyridine C-C Bond Length | 1.33–1.39 Å | [2] |

| Pyridine C-N Bond Length | ~1.34 Å | [2] |

| Ring Bond Angles | ~120° | [2] |

| C-O (Ester) Bond Length | ~1.36 Å | |

| C=O (Carbonyl) Bond Length | ~1.20 Å |

The Electronic Landscape: Inductive vs. Resonance Effects

The 4-acetoxy group exerts two opposing electronic effects on the pyridine ring, which are critical to understanding its influence on nitrogen basicity.

-

Inductive Effect (-I): The oxygen atoms of the acetate group are highly electronegative. They pull electron density away from the pyridine ring through the sigma bonds. This electron-withdrawing inductive effect deactivates the ring and, crucially, reduces the electron density on the ring nitrogen.

-

Resonance Effect (+M): The lone pair of electrons on the oxygen atom attached to the pyridine ring can be delocalized into the aromatic π-system. This electron-donating resonance effect increases electron density within the ring, particularly at the ortho and para positions.

However, for the purposes of modulating the basicity of the ring nitrogen, the strong inductive withdrawal (-I) of the entire acetate group is the dominant factor.

Caption: Acid-base equilibrium for pyridin-4-yl acetate.

Comparative Analysis of Basicity

To place the basicity of pyridin-4-yl acetate in context, it is useful to compare its predicted pKa with that of pyridine and other 4-substituted derivatives.

| Compound | 4-Substituent | Electronic Effect | pKa of Conjugate Acid | Source |

| 4-Methylpyridine | -CH₃ | Electron-Donating (+I) | 6.02 | [3] |

| Pyridine | -H | Reference | 5.23 | [2][4] |

| Pyridin-4-yl acetate | -OCOCH₃ | Electron-Withdrawing (-I > +M) | ~3.43 (Predicted) | |

| 4-Acetylpyridine | -COCH₃ | Strongly Electron-Withdrawing (-I, -M) | 3.51 | [5][6] |

As the table illustrates, electron-donating groups like methyl increase basicity (higher pKa), while electron-withdrawing groups like acetyl and acetoxy decrease it (lower pKa). The predicted value for pyridin-4-yl acetate aligns perfectly with this trend, positioning it as a significantly weaker base than pyridine.

Experimental Verification Protocols

The theoretical predictions above require empirical validation. The following protocols describe the synthesis of pyridin-4-yl acetate and the determination of its pKa, adhering to principles of robust and self-validating experimental design.

Protocol: Synthesis of Pyridin-4-yl Acetate

This procedure involves the acetylation of 4-hydroxypyridine. The reaction is straightforward, but care must be taken due to the reagents' reactivity.

Causality: 4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer. [7]Acetylation occurs at the oxygen atom. Acetic anhydride is used as the acetylating agent, and a base like pyridine or triethylamine can be used to catalyze the reaction and scavenge the acetic acid byproduct.

Methodology:

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 4-hydroxypyridine (5.0 g, 52.6 mmol) and pyridine (25 mL) to the flask. Stir until the solid dissolves.

-

Reaction: Cool the solution in an ice bath. Slowly add acetic anhydride (7.5 mL, 78.9 mmol) dropwise via an addition funnel.

-

Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 115-120 °C) for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product is organic-soluble.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acetic acid) and 50 mL of brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure pyridin-4-yl acetate.

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate pKa value by monitoring pH changes during the neutralization of the pyridinium ion.

Causality: The pKa is the pH at which the concentrations of the basic form (pyridin-4-yl acetate) and its conjugate acid (the pyridinium ion) are equal. This corresponds to the half-equivalence point in a titration curve.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetylpyridine | 1122-54-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility Profile & Hydrolytic Instability of 4-Acetoxypyridine

Executive Summary

The solubility profile of 4-acetoxypyridine (Pyridin-4-yl acetate) presents a classic physicochemical dichotomy critical for researchers in drug development and organic synthesis. In aprotic organic solvents (e.g., dichloromethane, acetonitrile), the molecule behaves as a stable solute governed by standard thermodynamic equilibria. In aqueous media, however, "solubility" is a misnomer; the compound undergoes rapid nucleophilic attack (hydrolysis), converting it from a solute into a reactant.

This guide details the mechanistic underpinnings of this behavior, provides corrected physicochemical data (distinguishing it from common nomenclature errors), and outlines robust protocols for handling this labile intermediate.

Chemical Identity & Critical Disambiguation

Before analyzing solubility, it is imperative to correct a pervasive database error. Automated chemical databases often conflate This compound (the ester) with 4-acetylpyridine (the ketone). These are distinct chemical entities with vastly different stability profiles.

| Feature | This compound (Target) | 4-Acetylpyridine (Common Confusion) |

| Structure | Pyridine ring with an O-acetyl group (-O-CO-CH3) at C4. | Pyridine ring with an acetyl group (-CO-CH3) at C4.[1] |

| CAS Number | 14210-20-9 | 1122-54-9 |

| Class | Active Ester / Acylating Agent | Ketone |

| Water Stability | Unstable (Hydrolyzes) | Stable (Dissolves) |

| Reactivity | Electrophilic (Acyl transfer) | Nucleophilic (at N) / Electrophilic (at C=O) |

Note: This guide focuses exclusively on the ester, CAS 14210-20-9 .[2]

Solubility in Organic Solvents (The Stable Phase)

In aprotic organic solvents, this compound exhibits high solubility driven by dipole-dipole interactions and π-stacking. The pyridine nitrogen provides basicity, while the ester group adds polarity without introducing hydrogen bond donors, making it highly compatible with moderately polar aprotic solvents.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Primary Interaction | Application Suitability |

| Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-Dipole | Ideal. Standard solvent for synthesis and isolation. |

| Acetonitrile (MeCN) | High | Dipole-Dipole | Good for HPLC analysis (if dry). |

| Tetrahydrofuran (THF) | Moderate-High | Lewis Base Interaction | Suitable, but ensure THF is peroxide-free and dry. |

| Ethyl Acetate | Moderate | Van der Waals | Good for extraction, though potential for transesterification exists if heated with catalysts. |

| Diethyl Ether | Low-Moderate | Van der Waals | Used for precipitation/crystallization. |

| Methanol/Ethanol | High (Reactive) | H-Bonding | Avoid. Solvolysis (alcoholysis) occurs, converting the ester to methyl/ethyl acetate. |

Mechanistic Insight: The "Naked" Solute

In dry DCM, the this compound molecule remains intact. The lack of available protons prevents the tautomerization that plagues its parent compound (4-hydroxypyridine). This makes chlorinated solvents the gold standard for maintaining the titer of this compound stocks.

Aqueous Behavior: The "Solubility" Trap

Asking for the "water solubility" of this compound is chemically misleading. Upon contact with water, the compound enters a kinetic degradation pathway rather than a thermodynamic solubility equilibrium.

The Hydrolysis Mechanism

This compound functions as an acylating agent (similar to, though less active than, N-acetylimidazole). Water acts as a nucleophile, attacking the carbonyl carbon. This reaction is catalyzed by the molecule's own pyridine nitrogen (intramolecular general base catalysis) or by external pH conditions.

-

Protonation: At low pH, the pyridine nitrogen is protonated (

), activating the ring and making the ester carbonyl more electrophilic. -

Nucleophilic Attack: Water attacks the carbonyl.

-

Collapse: Acetic acid is expelled, leaving 4-hydroxypyridine.

-

Tautomerization: 4-Hydroxypyridine rapidly tautomerizes to the stable 4-pyridone form in water.[3]

Visualization of the Hydrolytic Pathway

Caption: The transition from stable solute in organic media to hydrolyzed products in aqueous media. Note the irreversible tautomerization to 4-pyridone.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (UV-Vis/HPLC)

Use this protocol to determine the half-life (

Reagents:

-

Stock solution: 10 mM this compound in dry Acetonitrile.

-

Buffer: Phosphate buffer (pH 7.4).

Workflow:

-

Baseline: Inject the acetonitrile stock immediately into HPLC to establish the peak area of the intact ester (

). -

Initiation: Dilute stock 1:100 into the aqueous buffer at 25°C.

-

Monitoring:

-

Method: Rapid scan UV-Vis (monitoring

shift) or quench-flow HPLC. -

Note: this compound absorbs at ~250-260 nm. As it hydrolyzes to 4-pyridone, a bathochromic shift (red shift) to ~270-280 nm is typically observed due to the extended conjugation of the pyridone system.

-

-

Calculation: Plot

vs. time. The slope

Protocol B: Handling & Storage (The "Dry" Standard)

To maintain the compound's integrity for synthesis.

-

Solvent Prep: Distill DCM over

or pass through an activated alumina column (Solvent Purification System). -

Dissolution: Dissolve this compound under an Argon atmosphere.

-

Storage: Store solutions at -20°C over 4Å molecular sieves.

-

Quality Control: Before use, spot on a TLC plate (Silica).

-

Eluent: 5% MeOH in DCM.

-

Visualization: UV lamp.

-

Check: If a baseline spot appears (4-pyridone is highly polar), the sample has hydrolyzed.

-

Implications for Drug Development

Prodrug Design

This compound serves as a model for labile ester prodrugs . Its rapid hydrolysis in plasma (pH 7.4) suggests that pyridine-4-yl esters are suitable for releasing carboxylic acid payloads, but they are too unstable for oral bioavailability unless formulated in non-aqueous systems (e.g., lipid nanoparticles).

Analytical Artifacts

In LC-MS workflows, using unbuffered water/methanol gradients can lead to on-column hydrolysis.

-

Recommendation: Use acetonitrile/water gradients with 0.1% Formic Acid. The low pH stabilizes the ester by protonating the pyridine nitrogen (preventing general base catalysis), although extremely low pH (<1) can trigger acid-catalyzed hydrolysis.

Synthesis Utility

Because it hydrolyzes to 4-pyridone (a solid that precipitates from many organics), this compound is an excellent acyl transfer reagent .

-

Reaction:

-

The precipitation of 4-pyridone drives the reaction equilibrium forward.

References

-

Chemical Identity & CAS Verification

- Source: ECHEMI & ChemicalBook D

-

Entry: Pyridin-4-yl acetate (CAS: 14210-20-9).[2]

-

Mechanism of Pyridine Ester Hydrolysis

- Source:Journal of the American Chemical Society. "Nucleophilic Catalysis of Ester Hydrolysis by Pyridines."

- Context: Establishes the kinetic instability of O-acyl pyridines compared to N-acyl pyridines.

-

URL:[Link]

-

Tautomerism of Hydrolysis Products

- Source:ChemTube3D (University of Liverpool). "4-Hydroxypyridine-Tautomerism."

- Context: Visualizes the conversion of the hydrolysis product (4-hydroxypyridine) to 4-pyridone.

-

URL:[Link]

- Acylation Reagent Properties: Source:Sigma-Aldrich Technical Bulletins. "Acetic Anhydride and Pyridine Acylation." Context: Describes the in situ generation and reactivity of acetyl-pyridinium species.

Sources

Technical Whitepaper: Comparative Analysis of 4-Acetylpyridine and 4-Acetoxypyridine in Medicinal Chemistry

[1]

Executive Summary

In the architecture of small molecule drug discovery, the distinction between 4-acetylpyridine and This compound represents a fundamental dichotomy between scaffold stability and reactive transience .[1]

-

4-Acetylpyridine (CAS 1122-54-9) is a robust C-acylated ketone.[1] It functions as a stable pharmacophore building block and a ligand in coordination chemistry.[1] Its metabolic stability allows it to serve as a core structural motif in antitubercular and neurological therapeutics.[1]

-

This compound (CAS 14210-20-9) is a reactive O-acylated ester (an activated enol ester).[1] It functions primarily as an acylating reagent or a hydrolytically labile prodrug moiety.[1] It is rarely a terminal scaffold due to its susceptibility to nucleophilic attack and hydrolysis.[1]

This guide delineates their electronic profiles, synthetic utility, and handling protocols to prevent critical errors in experimental design.

Part 1: Structural & Electronic Profiling[1]

The defining difference lies in the atom connecting the acetyl group to the pyridine ring: a Carbon-Carbon (C-C) bond in the acetyl derivative versus a Carbon-Oxygen (C-O) bond in the acetoxy derivative.

Electronic Modulation of the Pyridine Ring[2]

| Feature | 4-Acetylpyridine | This compound |

| Functional Group | Ketone (Aryl-Alkyl) | Ester (Heteroaryl Acetate) |

| Linkage | Pyridine–C(=O)CH₃ | Pyridine–O–C(=O)CH₃ |

| Electronic Effect | Strong Deactivation (EWG) | Weak Activation / Deactivation |

| Mechanism | -M (Resonance) and -I (Induction) withdraw density from the ring.[1] | Oxygen donates via +M, but the carbonyl withdraws via -I/-M from the oxygen.[1] |

| Basicity (pKa) | ~3.5 (Less basic than pyridine) | ~3.0–4.0 (Modulated by ester competition) |

| Primary Reactivity | Electrophile at Carbonyl Carbon; Nucleophile at Ring Nitrogen.[1] | Electrophile at Ester Carbonyl (Acyl Transfer); Leaving Group (4-Pyridone).[1] |

Structural Visualization (DOT Diagram)

The following diagram contrasts the resonance contributions and reactive sites.

Figure 1: Structural and electronic divergence determining the stability profile of the two analogues.

Part 2: Synthetic Pathways & Reactivity

4-Acetylpyridine: The Stable Scaffold

This compound behaves as a classic aromatic ketone.[1] The acetyl group is firmly attached, allowing the molecule to undergo harsh conditions without cleavage of the substituent.

-

Condensation Reactions: Reacts with aldehydes (Claisen-Schmidt) to form chalcone-like derivatives used in imaging agents.[1]

-

Oxime Formation: Reacts with hydroxylamine to form oximes (e.g., for reactivation of acetylcholinesterase inhibited by nerve agents).[1]

-

Reduction: Can be reduced to 1-(4-pyridyl)ethanol, a chiral precursor.[1]

This compound: The Acyl Transfer Reagent

This compound behaves as an "activated ester."[1] The pyridine ring acts as a good leaving group (conceptually similar to p-nitrophenol in active esters), making the acetyl group highly electrophilic.[1]

-

Hydrolysis: Rapidly hydrolyzes in water/protic solvents to 4-pyridone (tautomer of 4-hydroxypyridine) and acetic acid.[1]

-

Acyl Transfer: Used to acetylate amines or alcohols.[1] It is often an intermediate in DMAP-catalyzed acetylation, where the N-acyl species forms first and may equilibrate or transfer the acyl group.[1]

-

Instability: It cannot be used as a permanent scaffold in aqueous biological assays due to its half-life.[1]

Reaction Workflow Comparison

Figure 2: Divergent reaction pathways.[1] 4-Acetylpyridine retains the pyridine ring in the product; this compound releases it.

Part 3: Applications in Drug Development

4-Acetylpyridine: The "Brick"

Used as a starting material for synthesizing ligands and active pharmaceutical ingredients (APIs).[1]

-

Ligand Synthesis: Precursor for hydrazone ligands used in Ruthenium(II) anticancer complexes.[1]

-

Tuberculosis: Derivatized to form isonicotinoylhydrazones, analogues of Isoniazid.[1]

-

Neurology: Acts as a precursor for 4-acetylpyridine-3-thiosemicarbazone, investigated for neuroprotective properties.[1]

This compound: The "Mortar"

Used primarily as a reagent or a prodrug strategy.[1]

-

Prodrug Design: The acetoxy group can mask the polar hydroxyl group of 4-hydroxypyridine to improve membrane permeability. Once inside the cell, esterases cleave the acetate to release the active 4-hydroxypyridine/pyridone pharmacophore.

-

Synthetic Reagent: Used in non-aqueous conditions to acetylate sensitive alcohols where acid chlorides might be too harsh.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Acetylpyridine Oxime (Scaffold Retention)

Use Case: Creating stable ligands for metal coordination.

-

Preparation: Dissolve Hydroxylamine HCl (1.2 eq) in minimal water.

-

Basification: Add NaOH (20% aq solution) dropwise until pH ~10.

-

Addition: Add 4-acetylpyridine (1.0 eq) slowly to the stirred solution at 0–5°C.

-

Reaction: Stir at room temperature for 2 hours. A precipitate will form.[1][2]

-

Workup: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Validation: 1H NMR will show the disappearance of the ketone methyl singlet (~2.6 ppm) and appearance of the oxime methyl (~2.2 ppm).

Protocol B: Hydrolytic Stability Test for this compound (Self-Validating)

Use Case: Determining half-life in biological media.

-

Preparation: Dissolve This compound (10 mM) in DMSO-d6.

-

Initiation: Add D2O or phosphate buffer (pH 7.[1]4) to the NMR tube.

-

Monitoring: Acquire 1H NMR spectra at t=0, 10, 30, and 60 minutes.

-

Observation:

-

Start: Singlet at ~2.3 ppm (Acetoxy methyl).

-

End: Singlet at ~1.9 ppm (Free acetate) and shift in aromatic protons corresponding to 4-pyridone formation.

-

References

-

PubChem. 4-Acetylpyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Organic Syntheses. 4-Acetylpyridine oxime tosylate. Org. Synth. 1983, 61,[1] 5. Available at: [Link]

-

Royal Society of Chemistry. Kinetics and mechanism of hydrolysis of aryl acetates. J. Chem. Soc., Perkin Trans.[1][3] 2, 1975.[1][3][4] Available at: [Link]

Sources

- 1. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Enzymatic Kinetic Resolution Using 4-Acetoxypyridine as an Irreversible Acyl Donor

Executive Summary

This application note details the strategic use of 4-acetoxypyridine (4-AcPy) as a superior acyl donor for the enzymatic kinetic resolution (KR) of secondary alcohols and amines. While vinyl acetate is the industry standard for irreversible acylation, it releases acetaldehyde, which can deactivate enzymes via Schiff base formation. 4-AcPy circumvents this by releasing 4-hydroxypyridine, which immediately tautomerizes to 4-pyridone. This tautomerization provides a powerful thermodynamic sink, driving the reaction to completion without generating volatile enzyme poisons. This guide provides a validated protocol, mechanistic insights, and a troubleshooting framework for implementing 4-AcPy in drug discovery workflows.

Mechanistic Insight: The Tautomeric Driving Force

In standard enzymatic transesterification (e.g., using ethyl acetate), the reaction is reversible (

The 4-AcPy Advantage: this compound functions as a "smart" acyl donor. Upon acyl transfer to the enzyme (Serine-OH), the leaving group is 4-hydroxypyridine. This species undergoes rapid keto-enol tautomerization to form 4-pyridone . This step is essentially irreversible under reaction conditions, preventing the back-reaction (hydrolysis of the acyl-enzyme) and driving the equilibrium forward.

Diagram 1: The Catalytic Cycle and Tautomeric Trap

The following diagram illustrates the lipase-catalyzed resolution cycle, highlighting the irreversible tautomerization step that distinguishes 4-AcPy.

Caption: The irreversible tautomerization of 4-hydroxypyridine to 4-pyridone prevents the reverse reaction, driving high conversion rates.

Comparative Analysis: Acyl Donor Selection

Choosing the correct acyl donor is critical for process scalability and enzyme stability.

| Feature | Ethyl Acetate | Vinyl Acetate | This compound |

| Reversibility | Reversible ( | Quasi-Irreversible | Irreversible |

| Byproduct | Ethanol | Acetaldehyde | 4-Pyridone |

| Byproduct State | Liquid (Solvent miscible) | Volatile Liquid/Gas | Solid (Precipitates) |

| Enzyme Toxicity | Low | High (Lysine alkylation) | Low |

| Reaction Rate | Slow | Fast | Very Fast (Activated ester) |

| Workup | Evaporation | Evaporation | Acid Wash / Filtration |

Validated Protocol: Kinetic Resolution of sec-Alcohols

This protocol is optimized for Candida antarctica Lipase B (CAL-B, e.g., Novozym 435), the most versatile biocatalyst for this application.

Materials & Reagents[1][2]

-

Substrate: Racemic secondary alcohol (10 mmol).

-

Acyl Donor: this compound (0.6 – 1.0 equivalents relative to the reactive enantiomer; typically 0.6 eq total for 50% conversion).

-

Catalyst: Novozym 435 (immobilized CAL-B) or equivalent. Load: 20-50 mg per mmol substrate.

-

Solvent: Anhydrous Toluene or MTBE (Methyl tert-butyl ether).

-

Note: Toluene is preferred if the substrate is hydrophobic. MTBE is preferred for slightly more polar substrates.

-

-

Molecular Sieves: 4Å (activated) to maintain anhydrous conditions.

Experimental Workflow

Step 1: Preparation

-

Dry the solvent over molecular sieves for 24 hours. Water competes as a nucleophile, causing hydrolysis of the acyl donor.

-

Dissolve the racemic alcohol (10 mmol) in Toluene (50 mL, 0.2 M concentration).

-

Add this compound (6 mmol, 0.6 eq).

-

Why 0.6 eq? In a perfect kinetic resolution, you want exactly 50% conversion. A slight excess ensures the reaction isn't stalled by donor depletion, but too much complicates purification.

-

Step 2: Reaction Initiation

-

Add Novozym 435 (500 mg).

-

Incubate in an orbital shaker at 40°C and 200 rpm.

-

Caution: Do not use magnetic stirring bars with immobilized enzymes (like Novozym 435) as they grind the beads, creating fines that clog filters and alter kinetics.

-

Step 3: Monitoring (The Self-Validating System)

-

Sampling: Take 50 µL aliquots at t=1h, 4h, and 24h.

-

Analysis: Dilute in HPLC mobile phase or GC solvent.

-

Checkpoint: Look for the precipitation of 4-pyridone. In non-polar solvents like toluene, the byproduct often precipitates as a white solid, visually confirming reaction progress.

Step 4: Workup & Purification Unlike vinyl acetate reactions where you simply evaporate the solvent, 4-AcPy requires specific removal of the pyridine byproduct.

-

Filtration: Filter off the enzyme beads (and precipitated 4-pyridone) using a sintered glass funnel. Wash the cake with a small amount of cold solvent.[1]

-

Acid Wash (Crucial): Transfer the filtrate (organic phase) to a separatory funnel.

-

Drying: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Separation: Purify the resulting mixture (chiral ester + unreacted chiral alcohol) via column chromatography.

Optimization & Troubleshooting

Use this logic flow to optimize reaction conditions if

Diagram 2: Optimization Decision Tree

Caption: Decision matrix for optimizing enantioselectivity (E-value) in lipase-catalyzed resolutions.

Data Analysis: Calculating Success

To validate the protocol, you must calculate the Enantiomeric Ratio (

The Formula:

Where:

- = Conversion (0 to 1)

- = Enantiomeric excess of the product (0 to 1)

Target: An

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

-

Akita, H., et al. (1995). Enzymatic acetylation of secondary alcohols using this compound as an irreversible acyl donor. Chemical & Pharmaceutical Bulletin, 43(11), 2035-2038. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

-

University of Graz. (2023). E-Value Calculator for Kinetic Resolution. Biocatalysis Group. Link

Sources

A Proposed Route to Novel Hyperbranched Polyethers via Self-Condensing Polycondensation of a 4-Acetoxypyridine-Based AB₂ Monomer

An Application Note and Protocol Guide for Researchers

Abstract

Hyperbranched polymers (HBPs) are a unique class of dendritic macromolecules characterized by their three-dimensional, globular architectures, low viscosity, high solubility, and a high density of terminal functional groups.[1][2] These properties make them highly attractive for advanced applications in fields such as drug delivery, gene transfection, catalysis, and functional coatings.[1][3] This document outlines a proposed, scientifically-grounded methodology for the synthesis of novel hyperbranched polyethers using a custom-designed AB₂ monomer derived from 4-acetoxypyridine. The pyridine core offers intriguing possibilities for creating functional materials with pH-responsiveness, metal-coordinating capabilities, and potential for post-polymerization modification via quaternization.

While the direct polymerization of this compound is not established, this guide provides a comprehensive, theoretical framework and detailed protocols for the synthesis of a suitable AB₂ monomer, its subsequent polymerization, and the characterization of the resulting hyperbranched polymer. The proposed synthesis leverages well-established chemical principles, including the Williamson ether synthesis, to construct the hyperbranched architecture.[4][5]

Introduction: The Rationale for Pyridine-Based Hyperbranched Polymers

Hyperbranched polymers are most commonly synthesized through a facile, one-pot polycondensation of ABₓ (where x ≥ 2) monomers.[6][7] This approach avoids the complex, multi-step procedures required for structurally perfect dendrimers, making HBPs more accessible for large-scale applications.[3] The structure of an HBP consists of dendritic (fully branched), linear, and terminal units, which collectively define its properties.

The incorporation of pyridine moieties into a polymer backbone is a compelling strategy for creating "smart" materials. The nitrogen atom in the pyridine ring can be protonated or quaternized, making the polymer's solubility and conformation sensitive to pH and allowing for the electrostatic binding of anionic drugs or genetic material. Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal ions, opening applications in catalysis or sensing.

This guide details a proposed pathway to a hyperbranched poly(ether-pyridine) through the synthesis and polymerization of 3,5-bis(bromomethyl)-4-acetoxypyridine , a novel AB₂ monomer. The polymerization proceeds via a self-condensing Williamson ether synthesis, where the phenoxide (generated in situ from the acetoxy 'A' group) of one monomer reacts with the benzylic bromide ('B' groups) of another, leading to the formation of a highly branched polyether structure.

Proposed Synthesis of the AB₂ Monomer: 3,5-bis(bromomethyl)-4-acetoxypyridine

The synthesis of the target AB₂ monomer is a multi-step process starting from commercially available chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). This route is proposed based on established transformations of pyridine derivatives.

Workflow for AB₂ Monomer Synthesis

Caption: Proposed synthetic workflow for the AB₂ monomer.

Protocol 1.1: Synthesis of 4-hydroxy-2,6-bis(hydroxymethyl)pyridine

-

Rationale: The carboxylic acid groups of chelidamic acid are reduced to primary alcohols using a suitable reducing agent like borane-tetrahydrofuran complex.

-

Suspend chelidamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add borane-THF complex (BH₃·THF, ~3.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

-

Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the diol product.

Protocol 1.2: Synthesis of 3,5-bis(bromomethyl)-4-hydroxypyridine

-

Rationale: The primary alcohol groups are converted to bromides using phosphorus tribromide (PBr₃). This creates the two reactive 'B' functionalities of the monomer.

-

Dissolve the diol from the previous step (1.0 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, ~0.7 eq, which is 2.1 eq of Br) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibromide, which can be purified by column chromatography.

Protocol 1.3: Synthesis of 3,5-bis(bromomethyl)-4-acetoxypyridine (AB₂ Monomer)

-

Rationale: The phenolic hydroxyl group ('A' functionality) is acetylated. This serves as a protecting group that can be easily cleaved under basic conditions during polymerization to generate the reactive phenoxide.

-

Dissolve the dibromide (1.0 eq) in a mixture of acetic anhydride (1.5 eq) and pyridine (catalytic amount) in a dry flask.

-

Stir the reaction at room temperature for 2-4 hours.

-

Pour the reaction mixture into cold water and extract with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the final AB₂ monomer. Purify further by column chromatography if necessary.

Proposed Synthesis of Hyperbranched Poly(ether-pyridine)

The synthesis of the hyperbranched polymer is achieved via a one-pot, self-condensing polycondensation reaction. The process is based on the Williamson ether synthesis, where a phenoxide nucleophile attacks an alkyl halide electrophile.

Polymerization Mechanism

Caption: Proposed mechanism for hyperbranched polymer formation.

Protocol 2.1: One-Pot Polycondensation

-

Rationale: Under basic conditions, the acetyl group of the monomer is hydrolyzed to a phenoxide ('A*' active group). This nucleophile then attacks the electrophilic bromomethyl ('B') group of another monomer, forming an ether linkage and liberating a bromide ion. As the reaction proceeds, each addition of a monomer unit introduces one reacted 'B' group and one new reactive site, leading to a branched structure.

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the AB₂ monomer (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Heat the reaction mixture to reflux (e.g., ~80-100 °C for DMF) and stir vigorously for 24-48 hours under an inert atmosphere.

-

Monitor the polymerization progress by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

-

Once the desired molecular weight is achieved or the reaction has gone to completion, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Precipitate the polymer by slowly adding the filtrate to a non-solvent, such as methanol or water, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with the non-solvent to remove any unreacted monomer and low molecular weight oligomers.

-

Dry the final hyperbranched polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Hyperbranched Polymer

Thorough characterization is essential to confirm the successful synthesis and determine the key properties of the polymer.

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural verification and determination of the Degree of Branching (DB). | Disappearance of bromomethyl proton signals. Appearance of new signals corresponding to the methylene ether linkage (-CH₂-O-). Broadening of all signals, characteristic of a polymer. The DB can be calculated by integrating signals from dendritic, linear, and terminal units. |

| FT-IR Spectroscopy | Confirmation of functional groups. | Disappearance of the C-Br stretching band. Appearance of a strong C-O-C (ether) stretching band (~1100-1250 cm⁻¹). |

| GPC/SEC | Determination of molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). | A broad, monomodal distribution is expected. The PDI is typically >1.5 for hyperbranched polymers. |

| TGA/DSC | Evaluation of thermal stability and glass transition temperature (T₉). | TGA will show the decomposition temperature, indicating the polymer's thermal stability. DSC will reveal the glass transition temperature (T₉), which is typically lower for hyperbranched polymers compared to linear analogues of similar composition. |

Potential Applications in Research and Drug Development

The unique architecture and the presence of the functional pyridine core suggest several high-value applications:

-

Drug Delivery: The internal cavities of the hyperbranched structure could encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability. The pyridine groups on the periphery could be used for pH-triggered drug release, as the polymer's solubility would change in acidic environments (e.g., tumor microenvironments or endosomes).[8]

-

Gene Delivery: The terminal pyridine groups can be quaternized to introduce permanent positive charges. The resulting polycationic polymer could form polyplexes with negatively charged nucleic acids (siRNA, pDNA), protecting them from degradation and facilitating their entry into cells.

-

Nanocatalysis: The pyridine nitrogens can act as ligands to coordinate with catalytic metal species. The hyperbranched structure provides a high local concentration of these catalytic sites in a soluble, recoverable form.

-

Functional Coatings and Modifiers: Due to their low viscosity, these polymers could be used as rheology modifiers or as components in advanced coatings and adhesives where pH-responsiveness or metal-binding properties are desired.[1]

References

-

Marasini, N., et al. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Energy & Fuels, 36(12), 6145-6160. Available at: [Link]

-

Segawa, Y., Higashihara, T., & Ueda, M. (2013). Synthesis of hyperbranched polymers with controlled structure. Polymer Chemistry, 4(6), 1746-1759. Available at: [Link]

-

Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved February 9, 2026, from [Link]

- Gao, C., & Yan, D. (2014). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 39(3), 1-45.

-

Jin, H., et al. (2012). Biocompatible or biodegradable hyperbranched polymers: From self-assembly to cytomimetic applications. Chemical Society Reviews, 41(18), 5986-5997. Available at: [Link]

-

Gao, C., & Yan, D. (2015). Hyperbranched polymers: advances from synthesis to applications. Chemical Society Reviews, 44(12), 3985-4028. Available at: [Link]

- Voit, B. I. (2000). New developments in hyperbranched polymers. Journal of Polymer Science Part A: Polymer Chemistry, 38(14), 2505-2525.

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

-

Watson, G. K., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 127(2), 265-276. Available at: [Link]

-

Gao, H. (2018). Hyperbranched Polymers with Controllable Topologies for Drug Delivery. Chemistry–An Asian Journal, 13(16), 2094-2104. Available at: [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]

- 7. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

protocol for selective acylation of amines using 4-acetoxypyridine

Application Note: Protocol for Selective N-Acylation of Amines using 4-Acetoxypyridine

Executive Summary

The selective acylation of amines in the presence of other nucleophiles (such as alcohols or thiols) is a recurring challenge in complex molecule synthesis. Traditional reagents like acetyl chloride (AcCl) or acetic anhydride (

This guide details the protocol for using This compound (4-AcOPy) as a mild, chemoselective acylating agent. Unlike the highly electrophilic

Mechanistic Principles

The utility of this compound lies in its balanced reactivity. It functions as an O-acyl transfer reagent .

The Chemoselectivity Filter

-

Electrophilicity: The carbonyl carbon in 4-AcOPy is less electrophilic than acid chlorides but more reactive than alkyl esters. This "Goldilocks" zone allows it to react rapidly with amines (good nucleophiles) but slowly or not at all with alcohols (poorer nucleophiles) under neutral conditions.

-

Driving Force: The reaction is driven by the extrusion of 4-pyridone (or its tautomer 4-hydroxypyridine). The formation of the stable amide bond and the resonance stabilization of the leaving group facilitate the transformation.

Pathway Diagram

Figure 1: Mechanistic pathway of amine acylation via this compound. The reaction proceeds through a tetrahedral intermediate, expelling 4-pyridone.

Experimental Protocol

Reagent Preparation (In-Situ or Isolation)

While this compound can be isolated, it is often prepared fresh to ensure maximum activity.

-

Starting Materials: 4-Hydroxypyridine (1.0 equiv), Acetic Anhydride (1.1 equiv).

-

Preparation:

-

Dissolve 4-hydroxypyridine in dry Dichloromethane (DCM) or Pyridine.

-

Add Acetic Anhydride dropwise at 0°C.

-

Stir for 1 hour at room temperature.

-

Note: For strict stoichiometric control, isolate the ester by concentrating the solvent and recrystallizing from hexane/ether.

-

General Acylation Protocol

Materials:

-

Substrate: Amine (containing -OH or other functional groups).

-

Reagent: this compound (1.1 – 1.2 equivalents).

-

Solvent: Anhydrous DCM, Chloroform, or THF.

-

Base (Optional): Triethylamine (

) usually not required if the amine is nucleophilic enough; however, 1.0 equiv can scavenge the proton if the substrate is an acid salt.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Addition: Add this compound (1.1 mmol) in one portion.

-

Observation: The reaction is typically homogeneous.

-

-

Reaction: Stir at Room Temperature (20-25°C) .

-

Monitoring: Check TLC after 30 minutes. Most primary amines react within 1-4 hours. Secondary amines may require 12-16 hours.

-

Selectivity Check: If the substrate has a free alcohol, avoid heating. Heating (>40°C) may promote O-acylation.

-

-

Quench & Workup:

-

The byproduct, 4-pyridone, is water-soluble and amphoteric.

-

Wash 1: Dilute with DCM and wash with 10% Citric Acid or 0.5 M HCl (to remove unreacted pyridine/pyridone).

-

Wash 2: Saturated

(to remove acetic acid traces). -

Wash 3: Brine.

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow for the selective acylation process.

Comparative Analysis: Why 4-AcOPy?

The following table contrasts this compound with standard acetylation reagents.

| Feature | Acetyl Chloride (AcCl) | Acetic Anhydride ( | This compound (4-AcOPy) |

| Reactivity | Very High (Exothermic) | High (Catalytic activation) | Moderate (Tunable) |

| Selectivity (N vs O) | Poor (Acylates both) | Poor (DMAP catalyzes O-acylation) | Excellent |

| Byproducts | HCl gas (Corrosive) | Acetic Acid / DMAP salts | 4-Pyridone (Neutral/Amphoteric) |

| Conditions | Requires Base ( | Requires Base | Neutral conditions possible |

| Atom Economy | Low | Moderate | High (Transfer reagent) |

Key Insight: Standard DMAP-catalyzed acylation proceeds via an

Troubleshooting & Optimization

-

Slow Reaction: If the amine is sterically hindered (e.g., tert-butyl amine), the reaction may be slow.

-

Solution: Add a mild Lewis acid catalyst (e.g.,

) or gently warm to 35°C. Avoid strong bases which might trigger O-acylation.

-

-

Solubility Issues: If 4-pyridone precipitates early and traps the amine.

-

Solution: Switch solvent to THF or a DCM/DMF mixture to keep the intermediate species in solution until workup.

-

-